Broad-Spectrum Potency: GPS491 Exhibits Pan-Antiviral Activity Not Observed with the Parent Compound 5350150
GPS491 demonstrates potent antiviral activity against multiple viral families, a characteristic absent in its parent compound, 5350150. While 5350150 was optimized solely as an anti-HIV agent, GPS491 was found to inhibit replication of both human adenovirus and multiple coronaviruses, including SARS-CoV-2 [1]. This broad-spectrum activity is quantifiable, with low micromolar EC50 values observed across different viral assays .
| Evidence Dimension | Antiviral Spectrum (EC50) |
|---|---|
| Target Compound Data | HIV-1: 0.18-0.47 µM; Adenovirus (HAdV-C5): 1.0 µM; Coronavirus 229E: 0.25 µM; Coronavirus OC43: 0.25 µM; SARS-CoV-2: 0.1 µM |
| Comparator Or Baseline | Parent compound 5350150: Activity restricted to HIV-1. |
| Quantified Difference | GPS491 uniquely inhibits at least 3 additional clinically relevant viruses at sub-micromolar to low-micromolar concentrations, whereas 5350150 shows no such activity. |
| Conditions | EC50 values determined in CEM-GXR cells (HIV-1), A549 cells (Adenovirus), and Huh7 cells (Coronavirus) [2]. |
Why This Matters
This broad-spectrum activity makes GPS491 a superior chemical probe for investigating common host pathways essential for replication of diverse viruses, unlike the narrow-spectrum parent compound.
- [1] Dahal S, Cheng R, Cheung PK, et al. The Thiazole-5-Carboxamide GPS491 Inhibits HIV-1, Adenovirus, and Coronavirus Replication by Altering RNA Processing/Accumulation. Viruses. 2021;14(1):60. View Source
- [2] Dahal S, Cheng R, Cheung PK, et al. Table 1: EC50 and CC50 Values for GPS491 Against Different Viruses. Viruses. 2021;14(1):60. View Source
